methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
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Overview
Description
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that features a pyrazole ring, a purine derivative, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, purine derivatives, and appropriate esterification agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental sustainability. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate: This compound is unique due to its specific combination of functional groups and structural features.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Purine Derivatives: Compounds with similar purine cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine class and features a pyrazole ring , which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound is characterized by the presence of multiple functional groups that contribute to its biological interactions.
This compound is believed to exert its biological effects through interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in nucleotide metabolism. Similar compounds have shown to modulate phosphodiesterases and kinases, leading to altered cellular responses such as apoptosis and cell proliferation.
- Microtubule Destabilization : Research indicates that pyrazole derivatives can interfere with microtubule assembly, potentially leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant in the context of cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing the pyrazole moiety:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 2.43 μM to 14.65 μM against breast (MDA-MB-231) and liver (HepG2) cancer cells .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives are noted for their broad spectrum of biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities .
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives for their anticancer properties, several compounds were identified as effective microtubule destabilizers. Compounds displaying significant inhibition of microtubule assembly were further evaluated for their ability to induce apoptosis in cancer cells. The results indicated enhanced caspase activity and morphological changes consistent with apoptosis at specific concentrations .
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of pyrazole-based compounds with specific enzymes involved in metabolic pathways. The findings suggested that these interactions could lead to significant alterations in cellular signaling pathways associated with growth and survival .
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10(2)8-22-14-15(19-17(22)24-12(4)7-11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7,10H,8-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNPYYDYMMIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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